(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid
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Overview
Description
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is a compound that features a pyrrolidine ring attached to a phenyl group via a sulfonyl linkage, with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized through various methods, including the reaction of 1,4-diketones with ammonia or primary amines.
Sulfonylation: The pyrrolidine ring is then sulfonylated using sulfonyl chlorides under basic conditions to form the pyrrolidin-1-ylsulfonyl derivative.
Coupling with Phenyl Group: The sulfonylated pyrrolidine is coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Introduction of Acrylic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-ones.
Sulfonyl Derivatives: Compounds with sulfonyl groups attached to aromatic rings.
Uniqueness
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is unique due to its combination of a pyrrolidine ring, sulfonyl group, and acrylic acid moiety, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
(E)-3-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-13(16)8-5-11-3-6-12(7-4-11)19(17,18)14-9-1-2-10-14/h3-8H,1-2,9-10H2,(H,15,16)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXYJIQQRXSEG-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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